Isopropyl-piperidin-3-yl-carbamic acid benzyl ester
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Overview
Description
Isopropyl-piperidin-3-yl-carbamic acid benzyl ester is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Isopropyl-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and benzyl alcohol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Isopropyl-piperidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Isopropyl-piperidin-3-yl-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of Isopropyl-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Isopropyl-piperidin-3-yl-carbamic acid benzyl ester can be compared with other similar compounds such as:
Isopropyl-®-piperidin-3-yl-carbamic acid benzyl ester: This compound has a similar structure but differs in the stereochemistry of the piperidine ring.
Isopropyl-(S)-piperidin-3-yl-carbamic acid benzyl ester: Another stereoisomer with different biological and chemical properties.
Properties
IUPAC Name |
benzyl N-piperidin-3-yl-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWYGDTWTAFLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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